PF-04457845

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

PF-04457845 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von FAAH und ihre Auswirkungen auf die Endocannabinoid-Signaltransduktion zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation physiologischer Prozesse wie Schmerz, Stimmung und Appetit.

Medizin: Als potenzieller Therapeutika für Erkrankungen wie Schmerz, Entzündungen und posttraumatische Belastungsstörung (PTSD) untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf das Endocannabinoid-System abzielen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym FAAH hemmt. Diese Hemmung verhindert den Abbau von Endocannabinoiden wie Anandamid, was zu erhöhten Spiegeln dieser Signalmoleküle führt. Die erhöhten Endocannabinoidspiegel führen zu einer verstärkten Aktivierung von Cannabinoid-Rezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind. Die Verbindung wirkt als kovalenter Inhibitor und bildet eine stabile Bindung mit dem aktiven Zentrum von FAAH, wodurch seine Aktivität blockiert wird .

Wirkmechanismus

Target of Action

PF-04457845 primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme involved in the degradation of endocannabinoids, which are signaling lipids that play a crucial role in various physiological processes .

Mode of Action

This compound acts as a covalent inhibitor that carbamylates the active site serine nucleophile of FAAH . This modification inhibits the enzyme’s activity, leading to an increase in the concentration of endocannabinoids .

Biochemical Pathways

The inhibition of FAAH by this compound affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, and pain .

Pharmacokinetics

This compound is rapidly absorbed with a median tmax of 0.5-1.2 hours . Its exposure increases supraproportionally to dose from 0.1 to 10 mg and proportionally between 10 and 40 mg single doses . The pharmacokinetics appear dose-proportional following 14 days of once-daily dosing between 0.5 and 8 mg .

Result of Action

The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids, which can have various effects, including analgesic and anti-inflammatory effects . In animal studies, this compound has shown efficacy comparable to naproxen, a common nonsteroidal anti-inflammatory drug .

Biochemische Analyse

Biochemical Properties

PF-04457845 plays a significant role in biochemical reactions as it inhibits FAAH, the principal enzyme involved in the degradation of the endocannabinoid anandamide . It is a covalent inhibitor that carbamylates FAAH’s serine nucleophile . This interaction with FAAH leads to an increase in the concentration of endocannabinoids, signaling lipids that play a crucial role in various physiological processes .

Cellular Effects

The effects of this compound on cells are primarily due to its ability to inhibit FAAH and thereby increase the levels of endocannabinoids. This can influence various cellular processes, including cell signaling pathways and gene expression . For instance, in the context of cannabis withdrawal and dependence, treatment with this compound was associated with reduced symptoms of cannabis withdrawal .

Molecular Mechanism

This compound exerts its effects at the molecular level through a covalent, irreversible mechanism involving carbamylation of the active-site serine nucleophile of FAAH . This results in the inhibition of FAAH, leading to an increase in the levels of endocannabinoids .

Temporal Effects in Laboratory Settings

This compound has shown a long duration of action. A single oral administration at 1 mg/kg showed in vivo efficacy for 24 hours, with a near-complete inhibition of FAAH activity and maximal sustained elevation of anandamide in the brain .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated potent antinociceptive effects in both inflammatory and non-inflammatory pain models, with a minimum effective dose of 0.1 mg/kg . The effects of this compound vary with different dosages, and it has been well-tolerated following single and multiple dosing to healthy volunteers .

Metabolic Pathways

This compound is involved in the endocannabinoid signaling pathway, where it inhibits the enzyme FAAH. This enzyme is responsible for the degradation of the endocannabinoid anandamide . By inhibiting FAAH, this compound increases the levels of anandamide, thereby potentiating endocannabinoid signaling .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. As a FAAH inhibitor, it is expected to localize in the same regions as the FAAH enzyme, which is an integral membrane protein .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PF-04457845 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Pyridazinyl- und Piperidinstrukturen. Zu den wichtigsten Schritten gehören:

Bildung des Pyridazinyl-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter bestimmten Bedingungen, um den Pyridazinyl-Ring zu bilden.

Anlagerung der Trifluormethylgruppe:

Kupplungsreaktionen: Die Pyridazinyl- und Piperidinstrukturen werden unter Verwendung von Reagenzien wie Palladiumkatalysatoren gekoppelt, um die endgültige Verbindung zu bilden

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Aspekten gehören:

Reaktionstemperatur und -druck: Diese Parameter werden sorgfältig gesteuert, um die Ausbeute zu maximieren.

Reinigungsmethoden: Techniken wie Kristallisation und Chromatographie werden verwendet, um das Endprodukt zu reinigen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PF-04457845 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden für Oxidationsreaktionen verwendet.

Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise für Reduktionsreaktionen verwendet.

Katalysatoren: Palladium- oder Platinkatalysatoren werden in Kupplungs- und Substitutionsreaktionen verwendet

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für die weitere Forschung und Entwicklung verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

PF-04457845 ist einzigartig in seiner hohen Potenz und Selektivität für FAAH im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:

URB-597: Ein weiterer FAAH-Inhibitor, jedoch mit unterschiedlichen Potenz- und Selektivitätsprofilen.

LY-2183240: Ein weniger selektiver FAAH-Inhibitor mit breiterer Aktivität auf andere Enzyme.

BIA 10-2474: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf FAAH, aber mit schweren Nebenwirkungen in klinischen Studien verbunden

This compound zeichnet sich durch seine außergewöhnliche Selektivität und In-vivo-Wirksamkeit aus, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung und Forschung macht .

Eigenschaften

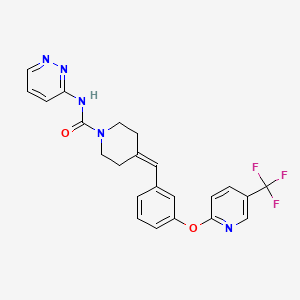

IUPAC Name |

N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATCTBJIJJEPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144539 | |

| Record name | PF-04457845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020315-31-4 | |

| Record name | PF 04457845 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-04457845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04457845 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04457845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04457845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.